molecular formula C13H14N4O3 B14654899 Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate CAS No. 51093-97-1

Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate

Cat. No.: B14654899
CAS No.: 51093-97-1
M. Wt: 274.28 g/mol
InChI Key: ARGLUAZWRYETIG-UHFFFAOYSA-N
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Description

Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate is a chemical compound with the molecular formula C13H14N4O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate typically involves the reaction of ethyl hydrazinecarboxylate with 3-nitro-4-chloroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-aminoquinoline derivatives.

    Hydrolysis: Carboxylic acids.

    Condensation: Hydrazones.

Scientific Research Applications

Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug.

    Quinoline: The parent compound with various applications in organic synthesis.

    Nitroquinoline: Similar in structure but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

51093-97-1

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate

InChI

InChI=1S/C13H14N4O3/c1-3-20-9(2)15-16-13-10-6-4-5-7-11(10)14-8-12(13)17(18)19/h4-8H,3H2,1-2H3,(H,14,16)

InChI Key

ARGLUAZWRYETIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])C

Origin of Product

United States

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